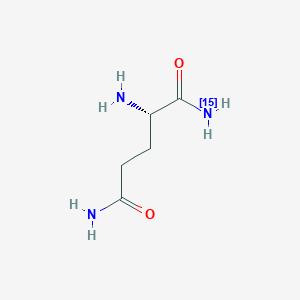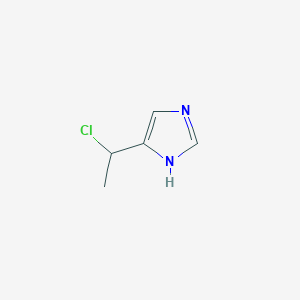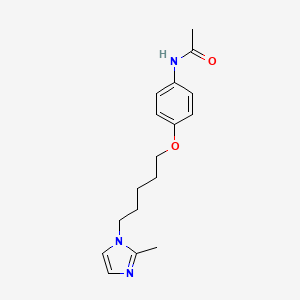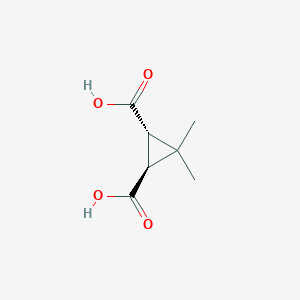
(2S)-2-aminopentanedi(15N)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-aminopentanedi(15N)amide is a compound that features a unique isotopic labeling with nitrogen-15 (^15N). This isotopic labeling is particularly useful in various scientific research applications, especially in the fields of chemistry and biology. The compound’s structure includes an amide group, which is a common functional group in organic chemistry, known for its stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedi(15N)amide typically involves the incorporation of ^15N into the amide group. One common method is the selective labeling of the side-chain amide groups of amino acids such as asparagine and glutamine . This process can be achieved through biosynthesis pathways or chemical synthesis using ^15N-labeled precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using ^15N-labeled ammonia or other nitrogen sources. The process often requires precise control of reaction conditions to ensure the incorporation of the ^15N isotope into the desired position within the molecule.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-aminopentanedi(15N)amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under specific conditions.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted amides.
Applications De Recherche Scientifique
(2S)-2-aminopentanedi(15N)amide has several scientific research applications:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding protein folding and interactions by labeling specific amino acids.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of (2S)-2-aminopentanedi(15N)amide involves its interaction with molecular targets through its amide group. The ^15N labeling allows for detailed studies of these interactions using NMR spectroscopy. The molecular pathways involved include hydrogen bonding and electrostatic interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-aminopentanamide: Similar structure but without the ^15N labeling.
(2S)-2-aminopentanediamide: Contains two amide groups but lacks isotopic labeling.
Uniqueness
The uniqueness of (2S)-2-aminopentanedi(15N)amide lies in its ^15N labeling, which provides enhanced capabilities for studying molecular interactions and dynamics using NMR spectroscopy. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C5H11N3O2 |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
(2S)-2-aminopentanedi(15N)amide |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1/i8+1 |
Clé InChI |
LCGISIDBXHGCDW-AQGGVSLFSA-N |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)[15NH2])N |
SMILES canonique |
C(CC(=O)N)C(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)



![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)

![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)



